Mannanase

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Mannanase is an enzyme that catalyzes the hydrolysis of mannans, which are polysaccharides composed of mannose units. Mannans are found in the hemicellulose fraction of lignocellulosic biomass, such as softwoods and plant seeds. This compound plays a crucial role in breaking down these complex carbohydrates into simpler sugars, which can be utilized in various industrial and biotechnological applications .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Mannanase can be produced through microbial fermentation using various microorganisms, including bacteria, fungi, and actinomycetes. The production process typically involves the cultivation of these microorganisms in a suitable growth medium, followed by the extraction and purification of the enzyme. Common microbial sources include Aspergillus niger, Trichoderma reesei, and Bacillus subtilis .

Industrial Production Methods

Industrial production of this compound often involves large-scale fermentation processes. The microorganisms are grown in bioreactors under controlled conditions of temperature, pH, and nutrient availability. After sufficient growth, the cells are harvested, and the enzyme is extracted using techniques such as centrifugation and filtration. The crude enzyme extract is then purified using methods like chromatography to obtain a high-purity this compound .

Análisis De Reacciones Químicas

Types of Reactions

Mannanase primarily catalyzes the hydrolysis of β-1,4-glycosidic bonds in mannans, resulting in the formation of mannooligosaccharides. This reaction is an example of a hydrolysis reaction, where water molecules are used to break the glycosidic bonds .

Common Reagents and Conditions

The enzymatic hydrolysis of mannans by this compound typically occurs under mild conditions, such as neutral pH and moderate temperatures (30-60°C). The presence of metal ions like calcium and magnesium can enhance the enzyme’s activity .

Major Products

The major products formed from the hydrolysis of mannans by this compound are mannooligosaccharides, including mannobiose and mannotriose. These oligosaccharides can be further broken down into monosaccharides like mannose .

Aplicaciones Científicas De Investigación

Mannanase has a wide range of applications in various fields:

Mecanismo De Acción

Mannanase exerts its effects by cleaving the β-1,4-glycosidic bonds in mannans. The enzyme binds to the substrate and catalyzes the hydrolysis of the glycosidic bonds, resulting in the formation of shorter oligosaccharides. The catalytic mechanism involves the formation of a covalent intermediate between the enzyme and the substrate, followed by the cleavage of the glycosidic bond and the release of the products .

Comparación Con Compuestos Similares

Mannanase is part of a group of enzymes known as glycoside hydrolases, which also includes enzymes like cellulase and xylanase. While cellulase hydrolyzes cellulose and xylanase hydrolyzes xylan, this compound specifically targets mannans. This specificity makes this compound unique and valuable for applications involving the degradation of mannans .

Similar Compounds

Cellulase: Hydrolyzes cellulose into glucose.

Xylanase: Hydrolyzes xylan into xylose.

β-Mannosidase: Hydrolyzes mannooligosaccharides into mannose.

α-Galactosidase: Hydrolyzes galactomannans by removing galactose side chains.

This compound stands out due to its ability to efficiently break down mannans, making it a crucial enzyme for various industrial and biotechnological processes.

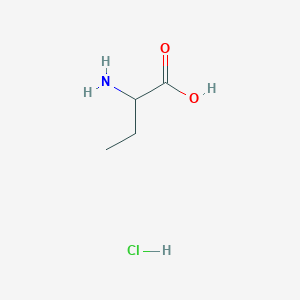

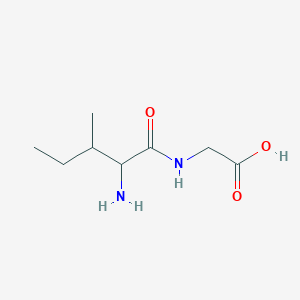

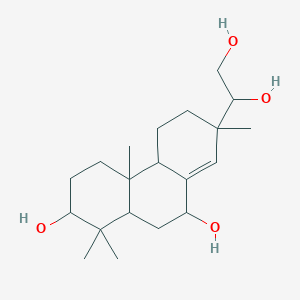

Propiedades

Número CAS |

9031-54-3 |

|---|---|

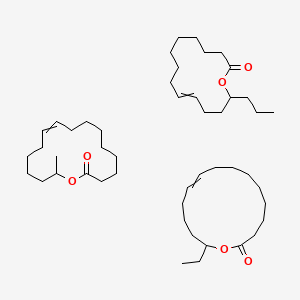

Fórmula molecular |

C48H84O6 |

Peso molecular |

757.2 g/mol |

Nombre IUPAC |

15-ethyl-1-oxacyclopentadec-10-en-2-one;16-methyl-1-oxacyclohexadec-10-en-2-one;14-propyl-1-oxacyclotetradec-10-en-2-one |

InChI |

InChI=1S/3C16H28O2/c1-15-13-11-9-7-5-3-2-4-6-8-10-12-14-16(17)18-15;1-2-15-13-11-9-7-5-3-4-6-8-10-12-14-16(17)18-15;1-2-12-15-13-10-8-6-4-3-5-7-9-11-14-16(17)18-15/h3,5,15H,2,4,6-14H2,1H3;5,7,15H,2-4,6,8-14H2,1H3;6,8,15H,2-5,7,9-14H2,1H3 |

Clave InChI |

YVLRMFRJNUXZQR-UHFFFAOYSA-N |

SMILES canónico |

CCCC1CCC=CCCCCCCCC(=O)O1.CCC1CCCC=CCCCCCCCC(=O)O1.CC1CCCCC=CCCCCCCCC(=O)O1 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-Fluoro-2-methyl-6-(4-methylpiperazin-1-yl)-10-oxo-4-oxa-1-azatricyclo[7.3.1.05,13]trideca-5(13),6,8,11-tetraene-11-carboxylic acid;2-hydroxypropanoic acid](/img/structure/B13386971.png)

![N-[1-hydrazinyl-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]acetamide](/img/structure/B13386985.png)

![1-naphthalen-1-yl-N-[[3-(trifluoromethyl)phenyl]methyl]ethanamine](/img/structure/B13386999.png)

![3-{2-[(2-Tert-butyl-phenylaminooxalyl)-amino]-propionylamino}-4-oxo-5-(2,3,5,6-tetrafluoro-phenoxy)-pentanoic acid](/img/structure/B13387013.png)

![(S)-4-Phenyl-2-(quinolin-2-yl)-4,5-dihydrooxazole; 2-[(4S)-4,5-dihydro-4-phenyl-2-oxazolyl]-Quinoline](/img/structure/B13387026.png)

![(2S)-2-[(2S,3S)-2-{[(benzyloxy)carbonyl]amino}-3-methylpentanamido]-3-phenylpropanoic acid](/img/structure/B13387034.png)

![(2,2-dimethyl-1,3-dioxolan-4-yl)methyl 3-[4-[2-hydroxy-3-[2-(morpholine-4-carbonylamino)ethylamino]propoxy]phenyl]propanoate;hydrochloride](/img/structure/B13387045.png)